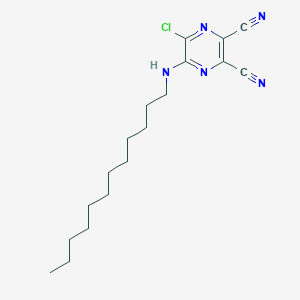
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a chlorine atom at the 5-position and a dodecylamino group at the 6-position, along with two cyano groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile typically involves the reaction of 5-chloro-2,3-dicyanopyrazine with dodecylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted pyrazine derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound, potentially altering the functional groups present
Scientific Research Applications
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections due to its potential antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies exploring the interaction of pyrazine derivatives with biological macromolecules, aiding in the understanding of their biological activity.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2,3-dicyanopyrazine: Similar in structure but lacks the dodecylamino group, which may affect its solubility and biological activity.
5-Amino-6-chloro-2,3-dicyanopyrazine:
Uniqueness
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile is unique due to the presence of the long dodecyl chain, which can influence its physical properties such as solubility and membrane permeability. This makes it particularly interesting for applications requiring amphiphilic molecules .
Properties
CAS No. |
397250-14-5 |
|---|---|
Molecular Formula |
C18H26ClN5 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
5-chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H26ClN5/c1-2-3-4-5-6-7-8-9-10-11-12-22-18-17(19)23-15(13-20)16(14-21)24-18/h2-12H2,1H3,(H,22,24) |
InChI Key |
JKUVCWCPEZBRRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=NC(=C(N=C1Cl)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















